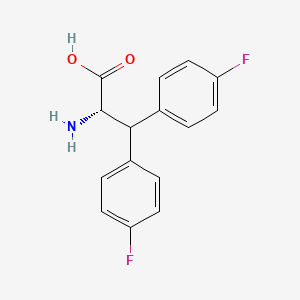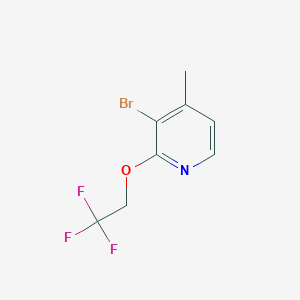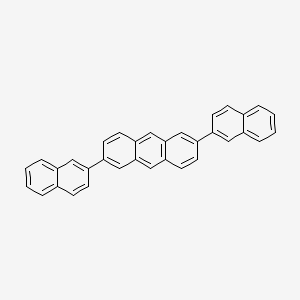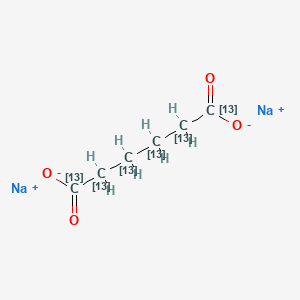![molecular formula C8H14ClF2N B13908080 (4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)
(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride is a chemical compound with the molecular formula C8H13F2N.ClH and a molecular weight of 197.65 g/mol . This compound is part of the pyridine family, which is known for its significant role in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride involves several steps. One common method includes the optical resolution by enzymatic hydrolysis of intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate . This process involves specific reaction conditions such as temperature control and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in various substituted derivatives depending on the reagents used .
Scientific Research Applications
(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride involves its interaction with specific molecular targets. For example, it has been studied as a protease-activated receptor 1 (PAR1) antagonist, which can prevent thrombotic cardiovascular events by inhibiting platelet aggregation . The compound’s interaction with PAR1 involves binding to the receptor and blocking its activation, thereby preventing downstream signaling pathways that lead to platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: This compound shares a similar core structure but differs in stereochemistry and specific functional groups.
Fluoroquinolone derivatives: These compounds also contain fluorine atoms and are used in antibacterial applications.
Uniqueness
(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14ClF2N |
|---|---|
Molecular Weight |
197.65 g/mol |
IUPAC Name |
(4aS,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-6-2-4-11-5-7(6)8;/h6-7,11H,1-5H2;1H/t6-,7-;/m0./s1 |
InChI Key |
OBKVFGMRSKMWNE-LEUCUCNGSA-N |
Isomeric SMILES |
C1CC([C@@H]2[C@@H]1CCNC2)(F)F.Cl |
Canonical SMILES |
C1CC(C2C1CCNC2)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)

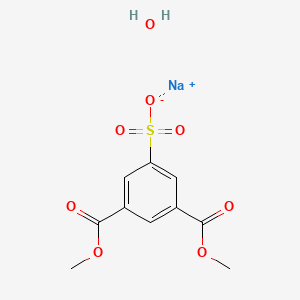

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)
